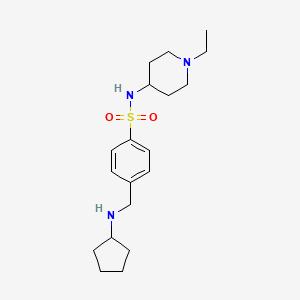
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylamino group, an ethylpiperidinyl group, and a benzenesulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final step involves the attachment of the ethylpiperidinyl group, often through reductive amination. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.
科学的研究の応用
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Its stability and reactivity make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific and stable complexes with its targets.
類似化合物との比較
When compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
4-((Cyclohexylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its reactivity and biological activity.
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide: The presence of a methyl group instead of an ethyl group can influence the compound’s pharmacokinetic properties.
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonate: The sulfonate ester variant may exhibit different solubility and stability characteristics.
特性
分子式 |
C19H31N3O2S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
4-[(cyclopentylamino)methyl]-N-(1-ethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O2S/c1-2-22-13-11-18(12-14-22)21-25(23,24)19-9-7-16(8-10-19)15-20-17-5-3-4-6-17/h7-10,17-18,20-21H,2-6,11-15H2,1H3 |
InChIキー |
OTCNUFASPFIJJI-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
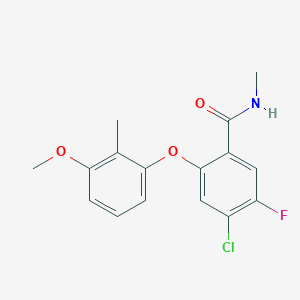
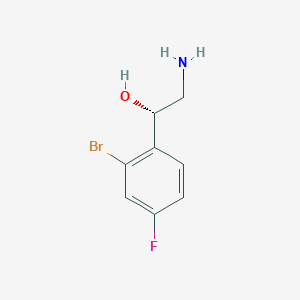
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
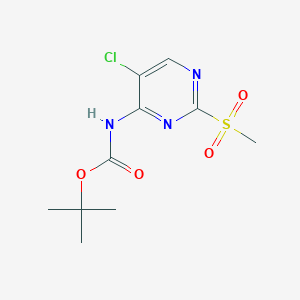
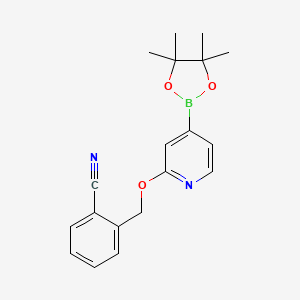
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)

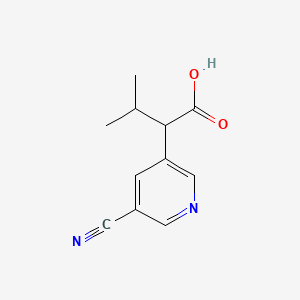
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
